4-Isoxazolecarboxamide, 5-methyl-N-phenyl-

Anti-inflammatory Immunosuppression Structure-Activity Relationship

4-Isoxazolecarboxamide, 5-methyl-N-phenyl- (CAS 134319-17-8) is the unsubstituted phenyl anilide of 5-methylisoxazole-4-carboxylic acid, representing the core scaffold of the leflunomide class of immunomodulatory agents. The compound has the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 134319-17-8
Cat. No. B15210653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isoxazolecarboxamide, 5-methyl-N-phenyl-
CAS134319-17-8
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
InChIKeyZYEWRBNSDKQNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N-phenyl-4-isoxazolecarboxamide (CAS 134319-17-8): Structural Definition and Scaffold Context for Selective Procurement


4-Isoxazolecarboxamide, 5-methyl-N-phenyl- (CAS 134319-17-8) is the unsubstituted phenyl anilide of 5-methylisoxazole-4-carboxylic acid, representing the core scaffold of the leflunomide class of immunomodulatory agents [1]. The compound has the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol [2]. This structural minimalism distinguishes it from the clinically approved derivative leflunomide (5-methyl-N-(4-trifluoromethylphenyl)-4-isoxazolecarboxamide), providing a critical reference compound for structure–activity relationship (SAR) studies in anti-inflammatory and immunosuppressive drug discovery programs [1].

Why Generic 4-Isoxazolecarboxamide Substitution Risks Experimental Inconsistency: The 5-Methyl-N-phenyl- Case


Within the 4-isoxazolecarboxamide family, the identity of the N-phenyl substituent is the primary determinant of pharmacological potency and target selectivity. The unsubstituted phenyl derivative (CAS 134319-17-8) serves as the pharmacophoric minimum, and its biological activity profile differs fundamentally from that of electron-deficient analogs such as leflunomide (4-CF₃ substitution) [1]. Studies on leflunomide analogs have explicitly shown that unsubstituted or chain-extended phenyl rings lead to a significant decrease in anti-inflammatory activity compared to compounds bearing electron-withdrawing groups [2]. Consequently, casual replacement of this compound with another 5-methyl-4-isoxazolecarboxamide derivative without explicit comparative validation will introduce uncontrolled variables in any pharmacological assay, SAR campaign, or impurity profiling study.

Quantitative Differentiation Evidence for 5-Methyl-N-phenyl-4-isoxazolecarboxamide (CAS 134319-17-8) Against Closest Analogs


Anti-Inflammatory Potency Reduction Relative to Leflunomide and Substituted Analogs

The unsubstituted phenyl ring at the N-position (target compound CAS 134319-17-8) results in inferior anti-inflammatory activity compared to leflunomide (CAS 75706-12-6, bearing a 4-trifluoromethyl group). In a carrageenan-induced paw edema assay, leflunomide and other electron-withdrawing group-substituted analogs demonstrated significant potency, whereas nonsubstituted phenyl compounds led to a marked decrease in activity [1]. This establishes CAS 134319-17-8 as a critical low-activity negative control for defining the minimum pharmacophore requirements of the leflunomide series.

Anti-inflammatory Immunosuppression Structure-Activity Relationship

Patent-Scaffold Validation: Explicit Claim Exclusion as a Basis for Procurement as a Synthesis Intermediate

U.S. Patent 4,087,535, which protects anti-inflammatory 5-methyl-isoxazole-4-carboxylic acid anilides, explicitly claims only compounds where the phenyl ring bears at least one halogen, -CF₃, alkoxy, or haloalkoxy substituent [1]. The unsubstituted phenyl derivative (CAS 134319-17-8) is therefore outside the primary patent claims, positioning it as an accessible synthetic precursor or scaffold-hopping starting point for medicinal chemists seeking to explore novel substitution patterns without patent infringement.

Medicinal Chemistry Patent Analysis Synthetic Intermediate

Structural Comparison with Leflunomide Impurity G (CAS 724429-16-7)

The target compound (CAS 134319-17-8) differs by only a single methyl substitution from Leflunomide EP Impurity G (CAS 724429-16-7; 5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide). While Impurity G is a recognized pharmaceutical impurity standard, the N-phenyl analog serves as a more fundamental scaffold for impurity profiling method development, as the absence of the para-methyl group eliminates the possibility of metabolic oxidation at that position, simplifying chromatographic behavior and making it an ideal system suitability marker .

Pharmaceutical Impurity Reference Standard Quality Control

Differentiation from 3-Substituted Isoxazole-4-Carboxamide Anticancer Leads

The target compound is the 3-unsubstituted isoxazole-4-carboxamide, distinguishing it from potent anticancer leads such as 3-(2-chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide (2f, CAS 2546-21-6) evaluated by Hawash et al. (2021) [1]. While the 3-aryl-substituted analog 2f showed anticancer activity as part of a broader SAR series, the absence of the 3-aryl group in CAS 134319-17-8 makes it the appropriate negative control compound for dissecting the contribution of the 3-position substitution to cytotoxicity and target engagement.

Anticancer Cytotoxicity Scaffold Comparison

Verified Application Scenarios for 5-Methyl-N-phenyl-4-isoxazolecarboxamide (CAS 134319-17-8) Based on Quantitative Differentiation Evidence


Pharmacophore Minimum-Definition Studies in Anti-Inflammatory Drug Discovery

Use as the definitive low-activity reference compound in in vivo anti-inflammatory assays (e.g., carrageenan paw edema) to benchmark the minimum contribution of the unsubstituted N-phenyl ring, enabling quantitative assessment of the activity gain conferred by electron-withdrawing substituents such as 4-CF₃ (leflunomide) [1].

Synthetic Intermediate for Patent-Free Scaffold-Hopping Library Synthesis

Exploit the unsubstituted phenyl ring as a versatile synthetic handle for late-stage diversification via electrophilic aromatic substitution or cross-coupling reactions, generating novel analogs that fall outside the protection scope of U.S. Patent 4,087,535 [1].

HPLC/LC-MS System Suitability Standard for Leflunomide Impurity Profiling

Employ as a simplified retention time marker and resolution standard in chromatographic methods for leflunomide drug substance analysis, where the absence of a para-substituent eliminates confounding metabolic oxidation products and provides a cleaner reference peak compared to EP Impurity G [1].

Negative Control for 3-Aryl Substitution SAR in Oncology Programs

Utilize as the 3-unsubstituted scaffold control in parallel cytotoxicity screening against MCF-7, HeLa, and Hep3B cell lines to isolate the contribution of 3-aryl substituents (e.g., 2-chlorophenyl) to anticancer activity observed in isoxazole-carboxamide lead compounds [1].

Quote Request

Request a Quote for 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.